1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes difluoromethoxy and methylthio functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one typically involves several steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation and Substitution Reactions:
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols) are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include sulfoxides, sulfones, and alcohols.
Scientific Research Applications
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with different positional isomers, leading to variations in chemical properties and reactivity.
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Another positional isomer with distinct chemical behavior.
Trifluoromethyl phenyl sulfone: Although structurally different, it shares some functional group similarities and can be used in related chemical reactions.
Properties
Molecular Formula |
C11H12F2O2S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(16-2)3-4-10(8)15-11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
XLKXLIKEGZISMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)OC(F)F |
Origin of Product |
United States |
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